

Flerobuterol: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (CAS Number: 82101-10-8) is a selective β-adrenergic receptor agonist that has demonstrated potential as an antidepressant agent in preclinical studies.[1] This technical guide provides a comprehensive overview of **Flerobuterol**'s chemical properties, mechanism of action, and key experimental findings. The information is intended to support further research and development of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Properties

While extensive data on the physical properties of **Flerobuterol** is limited in publicly available literature, its fundamental chemical identifiers have been established.



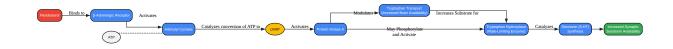
Property	Value	Source
CAS Number	82101-10-8	N/A
Molecular Formula	C12H18FNO	N/A
Molecular Weight	211.280 g·mol⁻¹	N/A
IUPAC Name	2-(tert-butylamino)-1-(2- fluorophenyl)ethanol	N/A
Synonyms	CRL-40827	N/A

Table 1: Chemical Identification of **Flerobuterol**. This table summarizes the core chemical identifiers for **Flerobuterol**.

Mechanism of Action and Signaling Pathway

Flerobuterol is a selective β -adrenergic receptor agonist.[1] Its mechanism of action, particularly in the context of its antidepressant effects, involves the enhancement of serotonergic neurotransmission.[1] While a detailed, **Flerobuterol**-specific signaling cascade is not fully elucidated in the available literature, a putative pathway can be constructed based on the known pharmacology of β -adrenergic agonists and their influence on the serotonergic system.

Upon binding to β -adrenergic receptors, **Flerobuterol** is expected to initiate a signaling cascade that ultimately modulates the synthesis and availability of serotonin (5-HT).



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Figure 1: Proposed Signaling Pathway of **Flerobuterol**. This diagram illustrates the potential intracellular signaling cascade initiated by **Flerobuterol**, leading to enhanced serotonergic activity.

Experimental Protocols

Several key studies have investigated the effects of **Flerobuterol** on the central nervous system. The methodologies employed in these studies provide a foundation for future research.

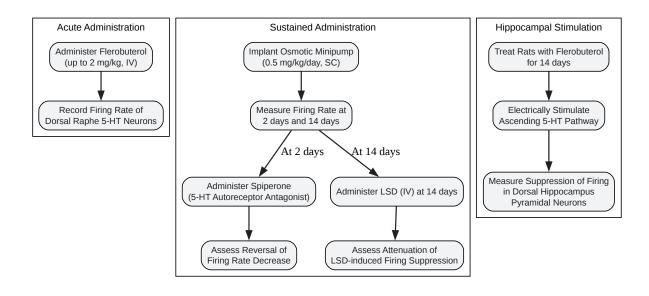
Electrophysiological Study of Serotonergic Neurotransmission

This experimental protocol is derived from a study investigating the effects of acute and repeated administration of **Flerobuterol** on the serotonergic system in rats.[1]

Objective: To assess the impact of **Flerobuterol** on the firing rate of dorsal raphe 5-HT neurons and the sensitivity of somatodendritic 5-HT autoreceptors.

Experimental Workflow:





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Figure 2: Electrophysiological Study Workflow. This diagram outlines the key steps in an experimental protocol to evaluate the effects of **Flerobuterol** on serotonergic neurons.

Methodology Details:

- Animals: Male Sprague-Dawley rats.
- Acute Administration: Flerobuterol was administered intravenously (IV) at doses up to 2 mg/kg.
- Sustained Administration: Flerobuterol was delivered via subcutaneously (SC) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.
- Electrophysiological Recordings: Extracellular single-unit recordings of dorsal raphe 5-HT neurons and dorsal hippocampus pyramidal neurons were performed using standard



electrophysiological techniques.

- Pharmacological Challenges:
 - Spiperone (a 5-HT autoreceptor antagonist) was used to assess the mechanism of decreased 5-HT neuron firing.
 - Lysergic acid diethylamide (LSD) was administered intravenously to evaluate the sensitivity of somatodendritic 5-HT autoreceptors.
- Electrical Stimulation: The ascending serotonergic pathway was electrically stimulated to determine the effectiveness of synaptic transmission to the hippocampus.

Summary of Key Findings

- Acute Administration: A single intravenous dose of Flerobuterol did not alter the firing rate of dorsal raphe 5-HT neurons.[1]
- Sustained Administration (2 days): Continuous administration of Flerobuterol for two days
 resulted in a significant decrease in the firing rate of 5-HT neurons. This effect was reversed
 by the 5-HT autoreceptor antagonist spiperone, suggesting an increase in synaptic serotonin
 availability.
- Sustained Administration (14 days): After 14 days of treatment, the firing rate of 5-HT neurons returned to normal. However, the inhibitory effect of LSD on these neurons was attenuated, indicating a desensitization of somatodendritic 5-HT autoreceptors.
- Enhanced Synaptic Efficacy: In rats treated with **Flerobuterol** for 14 days, electrical stimulation of the serotonergic pathway produced a more pronounced suppression of hippocampal pyramidal neuron firing, indicating enhanced synaptic transmission.

Conclusion

Flerobuterol is a β -adrenergic receptor agonist with a distinct pharmacological profile that includes the enhancement of serotonergic neurotransmission. Preclinical evidence strongly suggests its potential as an antidepressant. The experimental protocols and findings summarized in this guide offer a solid foundation for further investigation into its therapeutic



applications and detailed molecular mechanisms. Future research should focus on elucidating the specific downstream targets of the β -adrenergic signaling pathway that mediate the observed effects on the serotonergic system and on obtaining a more complete profile of its physicochemical properties.

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References

- 1. Flerobuterol, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
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